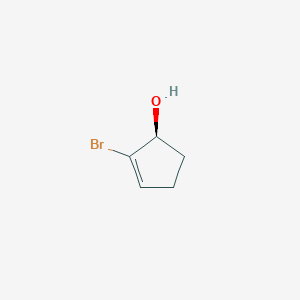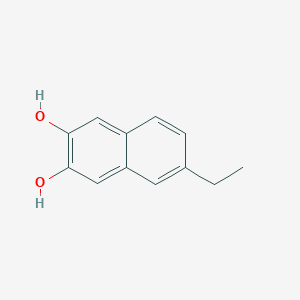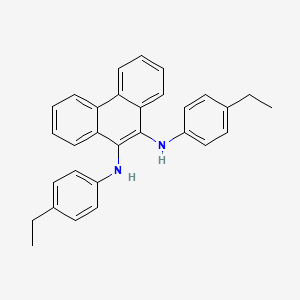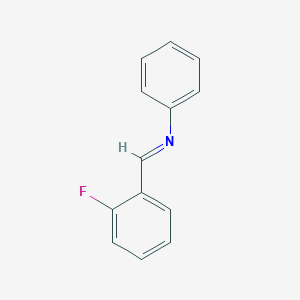
2-Cyclopenten-1-ol, 2-bromo-, (1S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-ol, 2-bromo-, (1S)- is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of cyclopentenol, featuring a five-membered ring structure with a hydroxyl group and a bromine atom attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- can be achieved through several methods. One common approach involves the bromination of cyclopentenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclopentene ring .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-ol, 2-bromo-, (1S)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a different functional group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of cyclopentenol derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of cyclopentenone or cyclopentanal derivatives.
Reduction: Formation of cyclopentanol or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-ol, 2-bromo-, (1S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: A related compound with a ketone functional group instead of a hydroxyl group.
Cyclopentanol: The non-brominated analog of 2-Cyclopenten-1-ol, 2-bromo-, (1S)-.
Cyclopentene: The parent hydrocarbon without any functional groups.
Uniqueness
2-Cyclopenten-1-ol, 2-bromo-, (1S)- is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclopentene ringThe bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
156768-85-3 |
|---|---|
Molekularformel |
C5H7BrO |
Molekulargewicht |
163.01 g/mol |
IUPAC-Name |
(1S)-2-bromocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2/t5-/m0/s1 |
InChI-Schlüssel |
HVTLYEBHUKZJCL-YFKPBYRVSA-N |
Isomerische SMILES |
C1C[C@@H](C(=C1)Br)O |
Kanonische SMILES |
C1CC(C(=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)


![3-[2-Nitro-4-(propylsulfanyl)benzoyl]bicyclo[3.2.1]octane-2,4-dione](/img/structure/B14282749.png)
